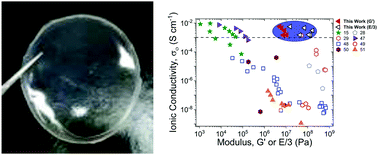Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
Journal of Materials Chemistry C Pub Date: 2021-11-22 DOI: 10.1039/D1TC04119C
Abstract
Molecular ionic composites (MICs) are a new class of solid electrolytes that combine ionic liquids (ILs) and a rigid-rod double helical polyelectrolyte, poly(2,2′-disulfonyl-4,4′benzidine terephthalamide) (PBDT). In this study, we focus on the mechanical, dielectric, and ion diffusive dynamics of MICs with a fixed PBDT weight percent (10 wt%) and varying IL chemistry and molecular volume (Vm). All six MICs produce tensile moduli in the range of 50–500 MPa at 30 °C, up to 60× higher than the shear moduli of the same MICs. The high range of moduli and tensile to shear modulus ratio emphasizes that the distribution of PBDT chains and the strong ionic interactions between IL ions and PBDT chains dictate the modulus and the mechanical strength in MICs. Additionally, these MICs exhibit high ionic conductivities ranging from 1–6 mS cm−1 at 30 °C, consistent with the measured diffusion coefficients of the IL ions. The tunability of the extraordinary mechanical properties and high ionic conductivities of MIC electrolytes greatly inspire their use in advanced electrochemical devices.


Recommended Literature
- [1] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [2] Coral-like CoSe2@N-doped carbon with a high initial coulombic efficiency as advanced anode materials for Na-ion batteries†
- [3] Inside front cover
- [4] Co9S8 embedded into N/S doped carbon composites: in situ derivation from a sulfonate-based metal–organic framework and its electrochemical properties†
- [5] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [6] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [7] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy
- [8] The structure modification and activity improvement of Pd–Co/C electrocatalysts by the addition of Au for the oxygen reduction reaction†
- [9] Back cover
- [10] Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡

Journal Name:Journal of Materials Chemistry C
Research Products
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 123983-05-1









